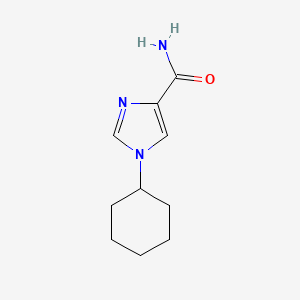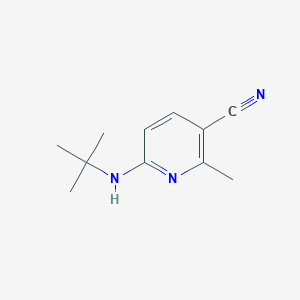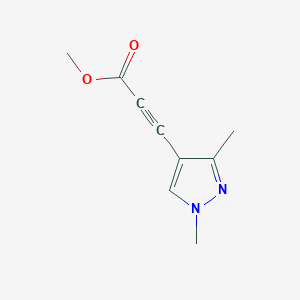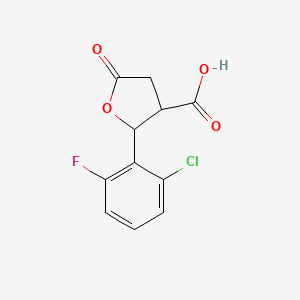
N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine is a chemical compound that features a pyrrolidine ring attached to a benzyl group, which is further substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine typically involves the reaction of 4-(Pyrrolidin-1-yl)benzyl chloride with 2-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.
類似化合物との比較
Similar Compounds
- N-(4-(Pyrrolidin-1-yl)benzyl)ethanamine
- N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine
Uniqueness
N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs that lack the trifluoromethyl group.
特性
分子式 |
C14H19F3N2 |
|---|---|
分子量 |
272.31 g/mol |
IUPAC名 |
N-[[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C14H19F3N2/c1-2-18-10-11-5-6-12(19-7-3-4-8-19)9-13(11)14(15,16)17/h5-6,9,18H,2-4,7-8,10H2,1H3 |
InChIキー |
CISGBVSQGQUXSJ-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=C(C=C(C=C1)N2CCCC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)


![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)


![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)


![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)

![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)

